molecular formula C20H15ClN2S B3471669 N-(4-CHLOROPHENYL)-5-[(NAPHTHALEN-1-YL)METHYL]-1,3-THIAZOL-2-AMINE

N-(4-CHLOROPHENYL)-5-[(NAPHTHALEN-1-YL)METHYL]-1,3-THIAZOL-2-AMINE

Cat. No.: B3471669
M. Wt: 350.9 g/mol
InChI Key: RYGYJGZHZCBEDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-CHLOROPHENYL)-5-[(NAPHTHALEN-1-YL)METHYL]-1,3-THIAZOL-2-AMINE is a complex organic compound characterized by the presence of a thiazole ring, a naphthalene moiety, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-CHLOROPHENYL)-5-[(NAPHTHALEN-1-YL)METHYL]-1,3-THIAZOL-2-AMINE typically involves the condensation of 4-chlorobenzaldehyde with naphthylmethylamine, followed by cyclization with a thioamide. The reaction conditions often require the use of a solvent such as ethanol or methanol and a catalyst like hydrochloric acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to maintain optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(4-CHLOROPHENYL)-5-[(NAPHTHALEN-1-YL)METHYL]-1,3-THIAZOL-2-AMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(4-CHLOROPHENYL)-5-[(NAPHTHALEN-1-YL)METHYL]-1,3-THIAZOL-2-AMINE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-CHLOROPHENYL)-5-[(NAPHTHALEN-1-YL)METHYL]-1,3-THIAZOL-2-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-CHLOROPHENYL)-5-[(NAPHTHALEN-1-YL)METHYL]-1,3-THIAZOL-2-AMINE is unique due to its combination of a thiazole ring, naphthalene moiety, and chlorophenyl group, which confer distinct chemical and biological properties not found in simpler analogs.

Properties

IUPAC Name

N-(4-chlorophenyl)-5-(naphthalen-1-ylmethyl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN2S/c21-16-8-10-17(11-9-16)23-20-22-13-18(24-20)12-15-6-3-5-14-4-1-2-7-19(14)15/h1-11,13H,12H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYGYJGZHZCBEDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC3=CN=C(S3)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-CHLOROPHENYL)-5-[(NAPHTHALEN-1-YL)METHYL]-1,3-THIAZOL-2-AMINE

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